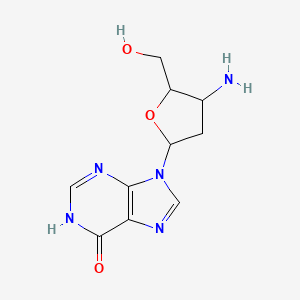

3'-NH2-ddI

Beschreibung

Its chemical structure (C10H13N5O3, molecular weight 251.24 g/mol) features a 3'-amino substitution on the dideoxyribose moiety, distinguishing it from classical dideoxynucleosides like didanosine (ddI) . The compound exhibits moderate water solubility (50 mg/ml) and appears as an off-white to yellow powder . The amino group at the 3' position may influence its pharmacokinetic and pharmacodynamic properties, including cellular uptake, metabolic stability, and interaction with viral polymerases.

Eigenschaften

IUPAC Name |

9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWLAIBBKPETPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxyinosine typically involves the reduction of a nitro precursor. One common method is the reduction of 3’-nitro-2’,3’-dideoxyinosine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods

Industrial production of 3’-Amino-2’,3’-dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Amino-2’,3’-dideoxyinosine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 3’-hydroxy-2’,3’-dideoxyinosine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: 3’-Hydroxy-2’,3’-dideoxyinosine.

Substitution: Various alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3’-Amino-2’,3’-dideoxyinosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

Biology: Studied for its potential antiviral and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for viral infections and cancer.

Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 3’-Amino-2’,3’-dideoxyinosine involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids by terminating chain elongation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA and RNA polymerases .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

| Compound | 3' Substituent | Base | Molecular Formula |

|---|---|---|---|

| 3'-NH2-ddI | Amino (-NH2) | Hypoxanthine | C10H13N5O3 |

| Didanosine (ddI) | Hydroxyl (-OH) | Hypoxanthine | C10H12N4O3 |

| Zalcitabine (ddC) | Hydroxyl (-OH) | Cytosine | C9H13N3O3 |

| Zidovudine (AZT) | Azido (-N3) | Thymine | C10H13N5O4 |

Pharmacological Properties

Antiviral Activity

Dideoxynucleosides inhibit viral reverse transcriptase (RT) by terminating DNA chain elongation. Comparative studies suggest:

Metabolism and Toxicity

- Didanosine (ddI): Rapidly deaminated to inactive metabolites, with dose-limiting pancreatitis and neuropathy.

- Zalcitabine (ddC) : High mitochondrial toxicity due to prolonged intracellular retention.

Research Findings and Challenges

Key Studies

- Synthetic Accessibility: 3'-NH2-ddI is synthesized via stereoselective amination of dideoxyinosine precursors, but yields remain lower than those of ddI .

- Resistance Profile : Preliminary data suggest that 3'-NH2-ddI retains activity against some ddI-resistant HIV strains, likely due to altered binding interactions with RT .

Data Limitations

Current literature lacks comprehensive in vivo pharmacokinetic or toxicity data for 3'-NH2-ddI. Most studies focus on structural characterization rather than clinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.